8-Bromo-2-methylquinolin-3-ol
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Overview
Description
8-Bromo-2-methylquinolin-3-ol is a quinoline derivative that has garnered interest due to its unique chemical properties and potential applications in various fields. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications.
Preparation Methods
The synthesis of 8-Bromo-2-methylquinolin-3-ol typically involves the bromination of 2-methylquinolin-3-ol. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the 8-position of the quinoline ring. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform .
Industrial production methods may involve more scalable and efficient processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .
Chemical Reactions Analysis
8-Bromo-2-methylquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the bromine substituent can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 8-azido-2-methylquinolin-3-ol .
Scientific Research Applications
8-Bromo-2-methylquinolin-3-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-Bromo-2-methylquinolin-3-ol involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . Additionally, its antifungal activity may involve the disruption of fungal cell membrane integrity .
Comparison with Similar Compounds
8-Bromo-2-methylquinolin-3-ol can be compared with other quinoline derivatives, such as:
8-Hydroxyquinoline: Known for its metal-chelating properties and use in antiseptics and preservatives.
2-Methyl-8-quinolinol: Similar to this compound but without the bromine substituent, used in fungicidal applications.
5,7-Dichloro-8-hydroxyquinoline: Exhibits enhanced antimicrobial activity due to the presence of additional chlorine atoms.
The uniqueness of this compound lies in its specific bromine substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C10H8BrNO |
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Molecular Weight |
238.08 g/mol |
IUPAC Name |
8-bromo-2-methylquinolin-3-ol |
InChI |
InChI=1S/C10H8BrNO/c1-6-9(13)5-7-3-2-4-8(11)10(7)12-6/h2-5,13H,1H3 |
InChI Key |
AJQLFXIWXZMGJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C=CC=C(C2=N1)Br)O |
Origin of Product |
United States |
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